
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a biochemical compound with the CAS number 1000931-54-3 . It has a molecular weight of 186.61 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C8H8ClFN2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a chlorine atom, a fluorine atom, a methyl group, and a cyclopropyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 186.61 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Clinical Studies of Fluoropyrimidine Prodrugs
Fluoropyrimidines, including compounds like 5-fluorouracil (5-FU), are crucial in treating a wide range of solid tumors. These compounds' antitumor activity spans various cancers, including those in the gastrointestinal tract and breast. Recent research has focused on biomodulating 5-FU to enhance its therapeutic effectiveness and reduce toxicity. Studies have explored prodrugs of 5-FU, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), aiming to achieve more effective and less toxic fluoropyrimidines (Malet-Martino & Martino, 2002).
Efficacy of S-1 in Colorectal Cancer
S-1, a prodrug of 5-fluorouracil, has shown promise in improving therapeutic efficacy and tolerability in colorectal cancer treatment. It combines tegafur with 5-chloro-2, 4-dihydroxypyridine and potassium oxonate to enhance 5-FU's effects while minimizing adverse reactions. Clinical trials suggest that S-1, alone or in combination with other chemotherapy agents, offers an effective treatment modality for colorectal cancer, demonstrating the potential of pyrimidine derivatives in oncology (Miyamoto et al., 2014).
S-1 in Gastric Cancer
S-1's role extends to gastric cancer treatment, where its combination of tegafur and enzyme inhibitors (5-chloro-2,4-dihydroxypyridine and potassium oxonate) offers a novel approach to chemotherapy. Clinical studies show significant response rates and promising survival benefits, highlighting the utility of pyrimidine-based treatments in managing gastric cancer and potentially other malignancies (Maehara, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQXXRCLBELDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


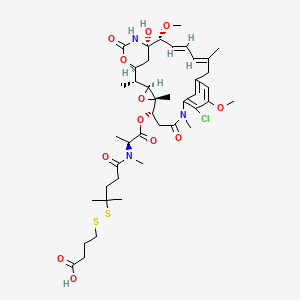
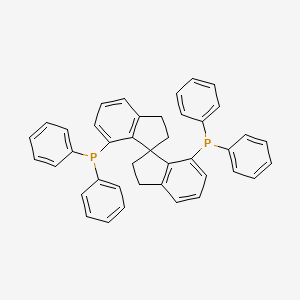
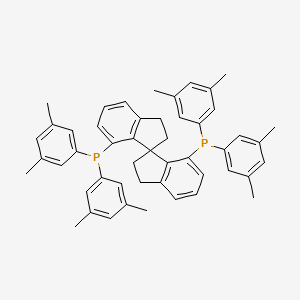
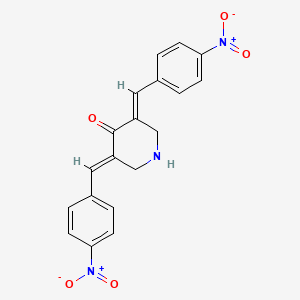

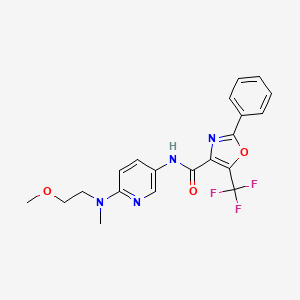
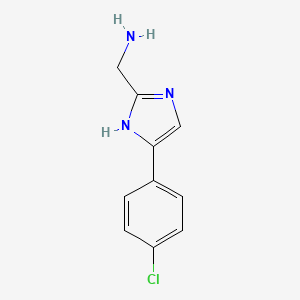
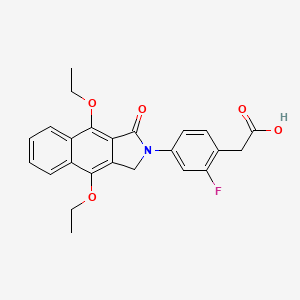
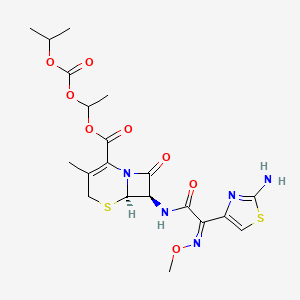
![3-Bromo-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3182601.png)
![4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid](/img/structure/B3182615.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)

